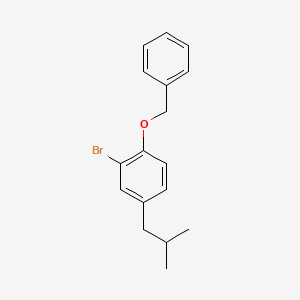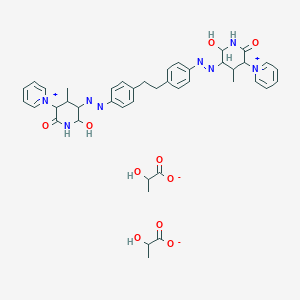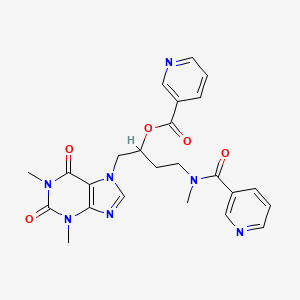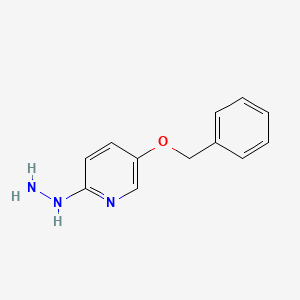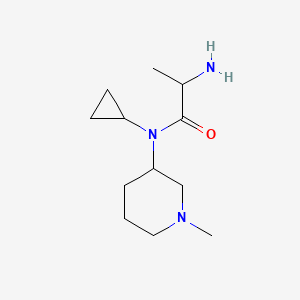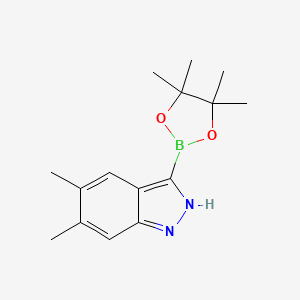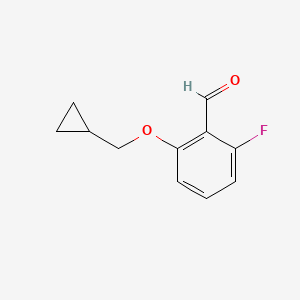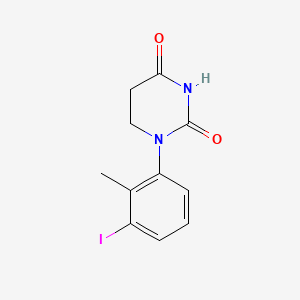
1-(3-Iodo-2-methyl-phenyl)hexahydropyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Iodo-2-methyl-phenyl)hexahydropyrimidine-2,4-dione is a heterocyclic compound that features a hexahydropyrimidine ring fused with a phenyl group substituted with iodine and a methyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Iodo-2-methyl-phenyl)hexahydropyrimidine-2,4-dione typically involves multi-step reactions. One common method starts with the preparation of the phenyl ring substituted with iodine and a methyl group. This intermediate is then subjected to cyclization reactions to form the hexahydropyrimidine ring. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
化学反应分析
Types of Reactions: 1-(3-Iodo-2-methyl-phenyl)hexahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The iodine atom in the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the phenyl ring.
科学研究应用
1-(3-Iodo-2-methyl-phenyl)hexahydropyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 1-(3-Iodo-2-methyl-phenyl)hexahydropyrimidine-2,4-dione involves its interaction with molecular targets in biological systems. The iodine and methyl groups in the phenyl ring can influence the compound’s binding affinity to specific enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
相似化合物的比较
- 1-(3-Bromo-2-methyl-phenyl)hexahydropyrimidine-2,4-dione
- 1-(3-Chloro-2-methyl-phenyl)hexahydropyrimidine-2,4-dione
- 1-(3-Fluoro-2-methyl-phenyl)hexahydropyrimidine-2,4-dione
Uniqueness: 1-(3-Iodo-2-methyl-phenyl)hexahydropyrimidine-2,4-dione is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity compared to its bromo, chloro, and fluoro analogs. The larger atomic radius and higher electronegativity of iodine can lead to different interaction profiles with molecular targets, making this compound particularly interesting for further study.
属性
分子式 |
C11H11IN2O2 |
|---|---|
分子量 |
330.12 g/mol |
IUPAC 名称 |
1-(3-iodo-2-methylphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H11IN2O2/c1-7-8(12)3-2-4-9(7)14-6-5-10(15)13-11(14)16/h2-4H,5-6H2,1H3,(H,13,15,16) |
InChI 键 |
BEYFXEGRPMWKTK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1I)N2CCC(=O)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



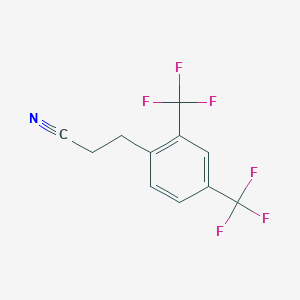

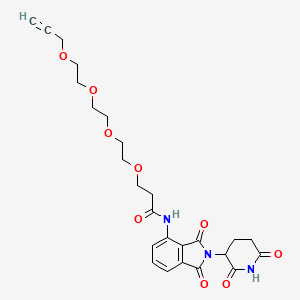
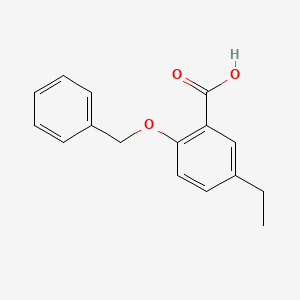
![2-amino-N-[(3-bromophenyl)methyl]-N-methylpropanamide](/img/structure/B14779492.png)
